molecular formula C10H13ClN2O3S B2570680 4-Chloro-N-morpholinobenzenesulfonamide CAS No. 570418-52-9

4-Chloro-N-morpholinobenzenesulfonamide

Cat. No. B2570680
M. Wt: 276.74
InChI Key: GWGKIRZQGGERHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-morpholinobenzenesulfonamide is a chemical compound with the molecular formula C10H13ClN2O3S . It has an average mass of 276.740 Da and a mono-isotopic mass of 276.033539 Da . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-morpholinobenzenesulfonamide consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

1. Potential in Treating Idiopathic Pulmonary Fibrosis and Cough

4-Chloro-N-morpholinobenzenesulfonamide is closely related to phosphatidylinositol 3-kinase inhibitors, which have been proposed for treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and clinical studies are exploring their effectiveness in these conditions (Norman, 2014).

2. Anticancer Activity

A derivative of 4-Chloro-N-morpholinobenzenesulfonamide demonstrated promising anticancer activity against breast cancer cells. Molecular docking studies showed a potential interaction with estrogen receptors, which may contribute to its anticancer effects (Kumar et al., 2021).

3. Inhibiting Protein Kinases

Isoquinolinesulfonamides, related to 4-Chloro-N-morpholinobenzenesulfonamide, have shown significant inhibition of protein kinases, including cAMP-dependent and cGMP-dependent protein kinases. These compounds may have potential in developing treatments targeting these kinases (Hidaka et al., 1984).

4. Antibacterial and Anti-yeast Activities

Several derivatives of 4-Chloro-N-morpholinobenzenesulfonamide have been studied for their antibacterial and anti-yeast activities. These compounds could potentially be developed into new antimicrobial agents (Szczesio et al., 2020).

5. Inhibiting Carbonic Anhydrase

Compounds related to 4-Chloro-N-morpholinobenzenesulfonamide have been found to be effective inhibitors of carbonic anhydrase, a key enzyme in many physiological processes. This suggests potential applications in treating diseases where carbonic anhydrase is implicated (Lolak et al., 2019).

6. Potential as Molluscicidal Agent

A derivative, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, showed effective molluscicidal effects. This suggests its potential use in controlling mollusk populations that are pests or vectors of disease (Duan et al., 2014).

Safety And Hazards

4-Chloro-N-morpholinobenzenesulfonamide is intended for research and development use only and is not for medicinal, household, or other uses . Specific hazards arising from the chemical are not available .

properties

IUPAC Name

4-chloro-N-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGKIRZQGGERHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-morpholinobenzenesulfonamide

Citations

For This Compound
4
Citations
Y An, H Xia, J Wu - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
A facile route to synthesise N-aminosulfonamides through a palladium-catalyzed coupling reaction of aryl nonaflates, sulfur dioxide, and hydrazines is reported. This transformation …
Number of citations: 20 pubs.rsc.org
NW Liu, S Liang, G Manolikakes - Advanced Synthesis & …, 2017 - Wiley Online Library
… 4-Chloro-N-morpholinobenzenesulfonamide (3c): Prepared from (p-ClC 6 H 4 ) 2 IOTf (149 mg), 4-aminomorpholine (2a, 35 μL, 37 mg) and PDI1 (3 mg, 2 mol%) according to the …
Number of citations: 122 onlinelibrary.wiley.com
Q Spillier, S Ravez, J Unterlass, C Corbet, C Degavre… - Pharmaceuticals, 2020 - mdpi.com
… 4-Chloro-N-morpholinobenzenesulfonamide (39). To a solution of 4-chlorobenzenesulfonyl chloride (1.24 g, 5.87 mmol, 1.2 equiv.) in CH 2 Cl 2 was added 4-amino-morpholine (0.5 g, …
Number of citations: 10 www.mdpi.com
Q Spillier, S Ravez, J Unterlass, C Corbet… - …, 2020 - lilloa.univ-lille.fr
… 4-Chloro-N-morpholinobenzenesulfonamide (39). To a solution of 4-chlorobenzenesulfonyl chloride (1.24 g, 5.87 mmol, 1.2 equiv.) in CH2Cl2 was added 4-amino-morpholine (0.5 g, …
Number of citations: 0 lilloa.univ-lille.fr

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